molecular formula C19H22N2O4 B3927880 2-(4-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

2-(4-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No. B3927880
M. Wt: 342.4 g/mol
InChI Key: UGIAIGGSJLOAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide, commonly known as TBNPA, is a widely used chemical compound in scientific research. It belongs to the family of amides and is used as a surfactant, flame retardant, and plasticizer in various industries. TBNPA has gained significant attention due to its unique properties, including its ability to reduce the flammability of plastics and its low toxicity.

Mechanism of Action

The mechanism of action of TBNPA is not fully understood. However, it is believed that TBNPA acts as a surfactant by reducing the surface tension of liquids. It also acts as a flame retardant by releasing free radicals that inhibit the combustion process. TBNPA is also believed to act as a plasticizer by reducing the glass transition temperature of polymers.
Biochemical and Physiological Effects
TBNPA has low toxicity and is not expected to cause any significant adverse effects on human health. However, studies have shown that TBNPA may have some biochemical and physiological effects. For example, TBNPA has been shown to induce oxidative stress and increase the production of reactive oxygen species (ROS) in cells. It has also been shown to disrupt the endocrine system by interfering with hormone signaling pathways.

Advantages and Limitations for Lab Experiments

TBNPA has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, TBNPA has some limitations for lab experiments. For example, it may interfere with the results of some assays and may not be suitable for use in certain experimental systems.

Future Directions

There are several future directions for research on TBNPA. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential health effects of TBNPA and its metabolites. Additionally, there is a need for further research on the mechanism of action of TBNPA and its effects on various biological systems. Finally, there is a need for research on the potential applications of TBNPA in other areas, such as drug delivery and catalysis.
Conclusion
In conclusion, TBNPA is a widely used chemical compound in scientific research. It has unique properties, including its ability to reduce the flammability of plastics and its low toxicity. TBNPA is used as a surfactant, flame retardant, and plasticizer in various industries. It is readily available and relatively inexpensive, but it has some limitations for use in lab experiments. Future research directions include the development of new synthesis methods, investigation of potential health effects, and exploration of new applications.

Scientific Research Applications

TBNPA is widely used in scientific research due to its unique properties. It is used as a surfactant in the preparation of nanoparticles and as a flame retardant in the production of plastics. TBNPA is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Additionally, TBNPA is used as a reagent in various chemical reactions.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-11-15(21(23)24)7-10-17(13)20-18(22)12-25-16-8-5-14(6-9-16)19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIAIGGSJLOAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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